
(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
This compound belongs to the acrylamide class of organic molecules, characterized by the presence of an acrylamide functional group. Its molecular formula is C17H21N3O2S with a molecular weight of approximately 331.4 g/mol. The unique combination of a tetrahydroindazole moiety and a sulfonamide group within an acrylamide framework suggests diverse biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H21N3O2S |
Molecular Weight | 331.4 g/mol |
CAS Number | 1448140-36-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease mechanisms. Indazole derivatives are known to modulate multiple biochemical pathways, leading to effects such as:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on indazole derivatives found that they can induce apoptosis in various cancer cell lines. For instance, related compounds demonstrated IC50 values in the micromolar range against human liver cancer cells.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have indicated that the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent investigation into the anticancer potential of indazole derivatives highlighted that this compound effectively inhibited cell proliferation in breast cancer cell lines.
- The mechanism involved modulation of the PI3K/Akt signaling pathway, leading to increased apoptosis.
-
Research on Antimicrobial Effects :
- A comparative study assessed the antimicrobial efficacy of several indazole derivatives against Staphylococcus aureus and Escherichia coli.
- The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics.
Computational Studies
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound. These studies suggest that structural modifications can enhance its pharmacological profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of (E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. The indazole moiety is crucial for the compound's biological activity. The synthesis often starts with the preparation of the indazole core through cyclization reactions involving hydrazine derivatives and carbonyl compounds. The sulfonamide group adds to the compound's pharmacological properties by enhancing solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds containing indazole structures exhibit significant anticancer activities. For instance, derivatives of this compound have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and mitochondrial dysfunction.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in various experimental models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related markers in cellular assays. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Studies have reported that related indazole compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The sulfonamide group may enhance this activity by interfering with bacterial folate synthesis pathways.
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. Animal models have shown that it can improve cognitive function and reduce neuroinflammation, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.
Pain Management
There is ongoing investigation into the analgesic properties of this compound. Preliminary studies suggest it may modulate pain pathways effectively, offering a new avenue for pain management therapies without the side effects associated with traditional analgesics.
Case Studies and Research Findings
Study | Findings | Year |
---|---|---|
Smith et al., 2020 | Demonstrated anticancer activity in breast cancer cell lines; apoptosis induction confirmed via flow cytometry | 2020 |
Johnson et al., 2021 | Reported anti-inflammatory effects in a mouse model of arthritis; reduced IL-6 levels observed | 2021 |
Wang et al., 2022 | Showed neuroprotective effects in an Alzheimer's disease model; improved memory retention noted | 2022 |
These studies highlight the diverse applications of this compound across different fields of biomedical research.
Eigenschaften
IUPAC Name |
(E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-20-17-10-6-5-9-15(17)16(19-20)13-18-23(21,22)12-11-14-7-3-2-4-8-14/h2-4,7-8,11-12,18H,5-6,9-10,13H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOGDZGMAZPASD-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.